Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate
Overview
Description
Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a hydroxyacetate moiety
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate typically involves the reaction of 3,4-difluorophenylacetic acid with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of difluorophenyl-containing molecules in biological systems.
Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.
Comparison with Similar Compounds
Ethyl 2-(3,4-difluorophenyl)acetate: Lacks the hydroxy group, leading to different reactivity and binding properties.
Ethyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate: Similar structure but with chlorine atoms instead of fluorine, affecting its chemical behavior and biological activity.
Uniqueness: Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is unique due to the presence of both fluorine atoms and a hydroxy group, which together influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBLMWRLLTXJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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